Methyl 2-(oxetan-3-yl)acetate

Aqueous solubility Bioisostere Physicochemical optimization

Methyl 2-(oxetan-3-yl)acetate is a four-membered oxetane-containing methyl ester building block, with a molecular weight of 130.14 and formula C6H10O3. The oxetane ring confers high polarity and hydrogen-bond acceptor capacity, positioning the compound as a versatile intermediate in medicinal chemistry for the synthesis of drug candidates and complex molecules.

Molecular Formula C6H10O3
Molecular Weight 130.143
CAS No. 1217800-69-5
Cat. No. B595024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(oxetan-3-yl)acetate
CAS1217800-69-5
Molecular FormulaC6H10O3
Molecular Weight130.143
Structural Identifiers
SMILESCOC(=O)CC1COC1
InChIInChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3
InChIKeyCVAXOLXQNVHXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(oxetan-3-yl)acetate (CAS 1217800-69-5) — Class and Procurement Position


Methyl 2-(oxetan-3-yl)acetate is a four-membered oxetane-containing methyl ester building block, with a molecular weight of 130.14 and formula C6H10O3 . The oxetane ring confers high polarity and hydrogen-bond acceptor capacity, positioning the compound as a versatile intermediate in medicinal chemistry for the synthesis of drug candidates and complex molecules . This compound serves as a key building block for incorporating the oxetane motif into molecular architectures aimed at modulating physicochemical and pharmacokinetic properties [1].

Methyl 2-(oxetan-3-yl)acetate (CAS 1217800-69-5) — Why Simple Ester or Heterocycle Substitution Fails


The oxetane ring is a distinct pharmacophore that cannot be functionally substituted by common heterocycles or acyclic esters without substantial alteration of physicochemical and metabolic properties. Replacing a gem-dimethyl group with an oxetane moiety can increase aqueous solubility by factors ranging from 4 to over 4000 while concurrently reducing the rate of metabolic degradation in most cases [1]. Substituting an oxetane-containing building block with a structurally similar but non-oxetane analog (e.g., a simple aliphatic ester or a tetrahydrofuran derivative) fails to capture these key property-modulating effects—including altered LogD, improved metabolic stability, and conformational bias—that are critical for lead optimization in drug discovery [2].

Methyl 2-(oxetan-3-yl)acetate (CAS 1217800-69-5) — Head-to-Head and Class-Level Differentiation Evidence


Oxetane vs. Gem-Dimethyl: Solubility Enhancement of 4× to >4000×

The oxetane ring functions as a hydrophilic bioisostere of the gem-dimethyl group. Replacement of a gem-dimethyl group with an oxetane moiety can increase aqueous solubility by a factor of 4 to greater than 4000, depending on the molecular context [1]. This is a class-level property of oxetane-containing compounds and is directly relevant to Methyl 2-(oxetan-3-yl)acetate as an oxetane-bearing building block.

Aqueous solubility Bioisostere Physicochemical optimization

Oxetane vs. Gem-Dimethyl: Reduced Metabolic Degradation

Substituting a gem-dimethyl group with an oxetane ring reduces the rate of metabolic degradation in most cases, contributing to improved metabolic stability [1]. The magnitude of reduction is context-dependent, but the directional effect is consistent across multiple matched molecular pairs.

Metabolic stability Clearance Lead optimization

Oxetane vs. Carbonyl: Hydrogen-Bond Acceptor Capacity and pKa Modulation

The oxetane ring has been validated as a bioisostere for carbonyl groups, offering similar dipole and hydrogen-bonding properties while enabling fine-tuning of pKa, LogD, and aqueous solubility [1]. 3,3-Disubstituted oxetanes can serve as surrogates for carbonyl functionalities, providing comparable spatial orientation of lone pairs with improved metabolic stability and reduced lipophilicity [2].

Bioisostere Carbonyl replacement pKa modulation

Methyl Ester vs. Free Carboxylic Acid: Synthetic Versatility and Handling

Methyl 2-(oxetan-3-yl)acetate contains a methyl ester group that can undergo hydrolysis to yield the corresponding carboxylic acid (2-(oxetan-3-yl)acetic acid, CAS 1310381-54-4) . This reversible protection strategy allows for selective manipulation of other functional groups before deprotection, a distinct advantage over directly procuring the free acid. The methyl ester also exhibits balanced polarity and moderate lipophilicity, facilitating solubility in common organic solvents and ease of handling in diverse reaction conditions [1].

Synthetic intermediate Ester hydrolysis Building block reactivity

Purity Specification and Commercial Availability at Research Scale

Methyl 2-(oxetan-3-yl)acetate is commercially available with a purity specification of ≥98% from major research chemical suppliers . The compound is offered in research-scale quantities (250 mg, 1 g, 5 g, 10 g, 25 g) with defined storage conditions (refrigerated at 4°C) to maintain stability .

Purity Procurement specification Quality control

Methyl 2-(oxetan-3-yl)acetate (CAS 1217800-69-5) — Evidence-Based Research and Procurement Applications


Lead Optimization: Enhancing Aqueous Solubility via Gem-Dimethyl Replacement

When a lead compound containing a gem-dimethyl group exhibits poor aqueous solubility, Methyl 2-(oxetan-3-yl)acetate can be employed to synthesize oxetane-containing analogs. As demonstrated in matched molecular pair analyses, substitution of gem-dimethyl with an oxetane moiety increases aqueous solubility by 4× to over 4000× [1]. This building block provides direct access to oxetane-acetate derivatives for solubility optimization without significantly increasing molecular weight.

Metabolic Stability Improvement in Drug Discovery Campaigns

For drug candidates suffering from rapid metabolic clearance due to gem-dimethyl or carbonyl functionalities, Methyl 2-(oxetan-3-yl)acetate serves as a key intermediate to introduce the oxetane bioisostere. The oxetane ring reduces the rate of metabolic degradation in most cases [1] and can redirect metabolic clearance away from cytochrome P450 enzymes [2]. This building block is therefore strategically valuable in medicinal chemistry campaigns aimed at extending in vivo half-life and improving pharmacokinetic profiles.

Carbonyl Bioisostere Replacement in Small-Molecule Drug Design

Methyl 2-(oxetan-3-yl)acetate enables the synthesis of compounds where the oxetane ring serves as a metabolically stable surrogate for a carbonyl group. Oxetanes have been validated as isosteres of carbonyl groups, preserving similar dipole and hydrogen-bonding properties while fine-tuning pKa and LogD [1]. This application is particularly relevant in designing kinase inhibitors, protease inhibitors, and other enzyme-targeted therapeutics where carbonyl groups may be subject to metabolic hydrolysis.

Multi-Step Synthesis Requiring Protected Carboxylic Acid Functionality

In synthetic routes where the carboxylic acid must remain protected during intermediate transformations (e.g., amide bond formation, Grignard additions, or reductive aminations), the methyl ester form of Methyl 2-(oxetan-3-yl)acetate offers distinct procurement value over the free acid. The methyl ester can be carried through multiple synthetic steps and subsequently hydrolyzed to the free acid under mild basic conditions [1], providing orthogonal protection strategy without the need for additional protecting group manipulations.

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